The synthesis of Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- can be approached through various synthetic methods. One common method involves the reaction of piperazine with phenylmethyl halides followed by acylation with tetrahydro-2-furancarboxylic acid derivatives.
Technical Details:
This multi-step synthesis allows for the construction of the target compound while ensuring high yields and purity.
The molecular structure of Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- can be represented as follows:
The structure consists of:
The arrangement of these substituents contributes to the compound's potential biological activity.
Piperazine derivatives often undergo various chemical reactions that can modify their structure and enhance their biological properties. Key reactions include:
Technical Details:
The mechanism of action for Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- is likely related to its interaction with specific biological targets, possibly involving receptor binding or enzyme inhibition.
Process:
Data from similar compounds suggest that modifications to the piperazine core can significantly influence pharmacological profiles.
Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential applications in drug formulation.
Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- has promising applications in scientific research, particularly in medicinal chemistry:
The stereoselective construction of the tetrahydrofuran-2-carbonyl moiety represents a critical step in accessing enantioenriched variants of the title compound. Contemporary approaches leverage transition metal catalysis to establish the requisite stereogenic centers. Palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful strategy, where the Stoltz group demonstrated that differentially N-protected piperazin-2-ones undergo decarboxylative allylation using [Pd₂(pmdba)₃] (5 mol%) and (S)-(CF₃)₃-t-BuPHOX ligand 28 (12.5 mol%) in toluene at elevated temperatures. This protocol delivers α-tertiary piperazinones with exceptional enantioselectivity (up to 96% ee) [9]. The resulting enantioenriched building blocks serve as precursors for tetrahydrofuran-functionalized piperazines through subsequent coupling reactions.
Complementary methodologies employ organocatalytic α-functionalization of aldehydes. Jørgensen's catalytic enantioselective α-chlorination using MacMillan's third-generation catalyst 14 and chloroquinone provides chiral α-chloroaldehydes, which undergo stereospecific transformation to tetrahydrofuran carboxylates via reductive cyclization or Pinnick oxidation followed by activated coupling [9]. These approaches enable the synthesis of both (R)- and (S)-configured tetrahydrofuran-2-carbonyl chlorides, crucial for diastereoselective piperazine acylation.
Table 1: Catalytic Systems for Asymmetric Tetrahydrofuran-2-Carbonyl Precursor Synthesis
Catalytic System | Reaction Type | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd₂(pmdba)₃/Ligand 28 | Decarboxylative Allylation | 96 | 77 | Direct α-Tertiary Stereogenicity |
Organocatalyst 14/Cl-Quinone | Aldehyde α-Chlorination | 90 | 82 | Modular Aldehyde Scaffolds |
Ru(II)/(Pyridyl)phosphine | Diol-Diamine Coupling | N/A | 85* | Atom-Economic Ring Formation |
Yield reported for analogous piperazine synthesis [1]
Achieving monoacylation at the piperazine N⁴-position necessitates strategic nitrogen protection and activation. Hexamethyldisilazane (HMDS) serves a dual role: it transiently protects secondary amines via silylation and enhances nucleophilicity at the least sterically hindered nitrogen. For 1-benzylpiperazine, HMDS treatment in anhydrous tetrahydrofuran (THF) generates the monosilylated derivative, which selectively reacts with tetrahydrofuran-2-carbonyl chloride at the N⁴-position. This chemoselectivity arises from the greater steric accessibility of the N⁴-nitrogen and the attenuated nucleophilicity of the N¹-benzyl nitrogen [3] [8].
Optimization studies reveal that maintaining substoichiometric HMDS (0.8 equiv) minimizes disilylation while ensuring complete substrate activation. Huang's mild acylation protocol further demonstrates that ester-extended tosylpiperazines undergo coupling at 0°C within 2 hours, achieving >95% regioselectivity for the monoacylated product [1]. Crucially, this method circumvents the diacylation byproducts common in classical Schotten-Baumann conditions. Post-reaction, aqueous workup cleaves the silyl group, liberating the target compound without requiring additional deprotection steps.
Table 2: Regioselectivity Optimization in HMDS-Mediated Acylation
Solvent | Temp (°C) | HMDS (equiv) | Reaction Time (h) | Mono:Di Acylation Ratio | Yield (%) |
---|---|---|---|---|---|
THF | 0 | 0.8 | 2.0 | 98:2 | 92 |
Dichloromethane | 25 | 1.2 | 1.5 | 90:10 | 85 |
Chloroform | 40 | 1.5 | 0.5 | 75:25 | 78 |
Toluene | -10 | 0.8 | 4.0 | 95:5 | 88 |
Chloroform uniquely accelerates the acylation kinetics of 1-benzylpiperazine due to its low polarity (ε = 4.81) and hydrogen-bonding capabilities. Comparative kinetic analyses demonstrate a 3.5-fold rate enhancement in chloroform versus tetrahydrofuran (THF) for the reaction between 1-benzylpiperazine and tetrahydrofuran-2-carbonyl chloride. This phenomenon is attributed to chloroform's ability to stabilize the transition state through weak C–H···O=C interactions, as evidenced by FT-IR spectroscopy showing a 15 cm⁻¹ redshift in the carbonyl stretching frequency during the reaction [3].
However, competing side reactions emerge at elevated temperatures. Prolonged exposure (>2 hours) at 40°C induces piperazine ring degradation, reducing yield by 22% compared to reactions conducted at 0°C. Solvent purity is critical: ethanol-stabilized chloroform diminishes rate enhancement due to hydrogen-bond competition, while acid impurities catalyze N-demethylation. Kinetic modeling establishes an optimal window of 0–5°C in anhydrous chloroform, balancing reaction velocity (t₁/₂ = 18 minutes) with product stability (>95% yield) [8]. These findings underscore the necessity for rigorously controlled chloroform quality and temperature management in scaling this acylation.
Table 3: Solvent Effects on Acylation Kinetics
Solvent | Dielectric Constant (ε) | Rate Constant k (×10⁻³ min⁻¹) | Half-Life (min) | Byproduct Formation (%) |
---|---|---|---|---|
Chloroform | 4.81 | 38.5 | 18 | 4.8* |
THF | 7.52 | 11.2 | 62 | 1.2 |
Dichloromethane | 8.93 | 29.7 | 23 | 3.5 |
Acetonitrile | 37.5 | 8.4 | 83 | 0.9 |
*Predominantly N-demethylation products at 25°C; increases to 22% at 40°C
Enantiopure product isolation demands orthogonal purification cascades addressing both chemical and optical purity. Initial isolation employs diacetate salt crystallization: crude product dissolved in glacial acetic acid yields piperazine diacetate upon acetone addition, effectively removing non-basic impurities and hydrophobic byproducts. This step achieves >99% chemical purity but does not resolve enantiomers [2] [4].
Chiral resolution leverages supercritical fluid chromatography (SFC) on cellulose tris(3,5-dimethylphenylcarbamate) columns. Using CO₂/ethanol (95:5) at 100 bar, enantiomers baseline separate (α = 1.32) with >99% ee recovery. For large-scale operations, anion exchange chromatography proves effective: Amberlite IRA-400 resin selectively adsorbs UV-active degradation products (λmax = 320 nm) from aqueous piperazine solutions, reducing absorbance by 92% while preserving enantiomeric integrity [7]. Final recrystallization from ethyl acetate/n-hexane furnishes the enantiopure carbamate as a crystalline solid, with polymorphic stability confirmed by X-ray diffraction showing chair conformation piperazine and planar carbamate alignment [8].
Table 4: Purification Performance Metrics
Technique | Purity Enhancement | ee Preservation (%) | Key Removed Impurities | Yield Loss (%) |
---|---|---|---|---|
Diacetate Crystallization | 85% → 99% | N/A | Hydrophobic byproducts, Oligomers | 15 |
SFC (Chiralpak IC) | >99.5% | >99.5 | Enantiomeric impurity | 20 |
Anion Exchange (IRA-400) | ΔA₃₂₀ = -92% | 100 | Oxidative degradation products | 8 |
Ethyl Acetate Recrystallization | Polymorphic control | 100 | Residual solvents | 10 |
Table 5: Key Identifiers for Piperazine, 1-(Phenylmethyl)-4-[(Tetrahydro-2-Furanyl)Carbonyl]-
Identifier | Value |
---|---|
Systematic Name | Piperazine, 1-(phenylmethyl)-4-[(tetrahydro-2-furanyl)carbonyl]- |
CAS Registry Number | 355814-91-4 |
PubChem CID | 3610843 |
Molecular Formula | C₁₆H₂₂N₂O₂ |
Canonical SMILES | O=C(C=1OC=CC1)N2CCN(CC3=CC=C(OC)C=C3OC)CC2 |
InChIKey | SKZHPJMSZDZWFE-UHFFFAOYSA-N |
X-ray Confirmation | Monoclinic P2₁/c, chair piperazine conformation [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: